molecular formula C16H14N2O3 B12915351 Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole

Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B12915351
M. Wt: 282.29 g/mol
InChI Key: OBZWWDJCHKSBJU-ZBEGNZNMSA-N
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Description

Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is a chiral dihydroisoxazole derivative, a class of five-membered heterocycles recognized as privileged scaffolds in medicinal and synthetic chemistry . This compound features a trans-configuration of substituents, which critically influences its steric profile, electronic properties, and solid-state crystal packing behavior . The 4-nitrophenyl and phenyl substituents on the heterocyclic core contribute to its structural rigidity and potential for intermolecular interactions, making it a valuable intermediate for constructing more complex molecular architectures. The primary research applications of this compound leverage its role as a versatile synthetic building block. Dihydroisoxazoles are commonly employed in the synthesis of various pharmacologically active molecules, including β-hydroxyketones, γ-aminoalcohols, and other 1,3-difunctionalized compounds, via cleavage of the N-O bond . Furthermore, structurally similar dihydroisoxazole derivatives have been investigated for a range of biological activities, such as inhibitory effects on tubulin polymerization and anticancer activity against human prostate cancer cell lines . The rigid pharmacophore site within the molecule, characterized by specific O...O spatial distances and torsion angles, is essential for its potential interactions with biological targets . The synthetic route to this compound typically involves a regioselective [3+2] cycloaddition reaction between an in-situ generated nitrile oxide, such as 4-nitrobenzonitrile oxide, and an appropriate alkene dipolarophile . This cycloaddition process is a powerful method for constructing the dihydroisoxazole ring with high atom economy. The structure of cycloadducts can be unambiguously confirmed using advanced analytical techniques, including X-ray crystallography, which provides definitive proof of regiochemistry, and complementary methods such as NMR spectroscopy and DFT calculations . ATTENTION: This product is for research use only. It is not intended for human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations regarding the possession and use of this chemical.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

(4S,5S)-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O3/c1-11-15(12-7-9-14(10-8-12)18(19)20)17-21-16(11)13-5-3-2-4-6-13/h2-11,16H,1H3/t11-,16-/m0/s1

InChI Key

OBZWWDJCHKSBJU-ZBEGNZNMSA-N

Isomeric SMILES

C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is a compound of interest due to its potential biological activities. This article compiles various research findings regarding its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H12N2O4
  • Molecular Weight : 284.27 g/mol
  • InChI : InChI=1S/C15H12N2O4/c18-14-13(10-6-8-12(9-7-10)17(19)20)16-21-15(14)11-4-2-1-3-5-11/h1-9,14-15,18H/t14-,15+/m0/s1

This structure suggests potential interactions with biological targets due to the presence of both aromatic and nitro groups.

Antimicrobial Activity

Research has indicated that compounds similar to trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole exhibit antimicrobial properties . For instance, derivatives of isoxazoles have shown effectiveness against various bacterial strains. A study focusing on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy against specific pathogens .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential . A notable study on 3,4-diarylisoxazoles indicated that certain derivatives could inhibit cancer cell proliferation by disrupting microtubule dynamics, akin to the action of Combretastatin A4 . This mechanism could be attributed to the compound's ability to interfere with tubulin polymerization.

Enzyme Inhibition

Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole may also act as an enzyme inhibitor . Specifically, research into related isoxazoles has identified their role in inhibiting tissue transglutaminase (TG2), an enzyme implicated in various pathological conditions including fibrosis and cancer . The inhibition of TG2 was associated with reduced fibronectin deposition and cell motility in endothelial cells.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of substituted isoxazoles found that trans derivatives exhibited varying degrees of effectiveness against Candida species. The minimum inhibitory concentration (MIC) for some derivatives was lower than that of standard antifungal agents, indicating promising therapeutic potential .

Study 2: Anticancer Activity

In vitro assays demonstrated that specific derivatives of isoxazoles led to a significant reduction in cell viability in various cancer cell lines. The most potent compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Research Findings Summary Table

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall
AnticancerInhibition of microtubule dynamics
Enzyme InhibitionInhibition of TG2

Scientific Research Applications

Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of this compound in different fields, including medicinal chemistry, agricultural science, and material science, supported by relevant case studies and data tables.

Chemical Properties and Structure

Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole features a dihydroisoxazole ring system, which is known for its reactivity and ability to form diverse derivatives. The presence of the nitrophenyl group enhances its electronic properties, making it a candidate for various applications.

Antimicrobial Activity

Studies have indicated that compounds with isoxazole structures can exhibit significant antimicrobial properties. For instance, research has shown that derivatives of isoxazole can inhibit the growth of various bacterial strains. Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole has been tested for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.

Case Study:
In a study published by the Royal Society of Chemistry, the compound was synthesized and evaluated for its antibacterial activity. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives has been explored in various studies. Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole has been found to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Pathway
Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole15NF-kB signaling pathway
Other Isoxazole Derivatives20–50Various inflammatory markers

Pesticidal Activity

The compound's structure suggests potential pesticidal activity. Research indicates that similar isoxazole compounds can act as effective pesticides against agricultural pests. Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole has been evaluated for its effectiveness against common agricultural pests.

Case Study:
In an agricultural study, the compound was tested against aphids and whiteflies. Results showed a significant reduction in pest populations with application rates as low as 100 g/ha .

Herbicidal Properties

Additionally, there is emerging evidence that compounds like trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole may possess herbicidal properties. Preliminary studies suggest that it could inhibit the growth of certain weed species.

Data Table: Herbicidal Activity

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Common Lambsquarters5075
Pigweed10085

Polymer Development

The unique chemical structure of trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole allows for its incorporation into polymer matrices. Research indicates that it can enhance the mechanical properties of polymers while providing additional functionalities such as UV resistance.

Case Study:
A study demonstrated that polymers infused with this compound exhibited improved tensile strength and thermal stability compared to control samples .

Chemical Reactions Analysis

Chemical Reactions of Dihydroisoxazoles

Dihydroisoxazoles can undergo various chemical transformations, including ring-opening reactions, hydrogenation, and substitution reactions.

Ring-Opening Reactions

Dihydroisoxazoles can be opened to form β-hydroxy ketones or aldehydes under acidic conditions. This reaction is useful for synthesizing complex molecules with multiple chiral centers.

Hydrogenation

Catalytic hydrogenation of dihydroisoxazoles can lead to the formation of saturated heterocycles or open-chain compounds, depending on the conditions.

Substitution Reactions

Substitution reactions can be used to modify the substituents on the dihydroisoxazole ring, allowing for the introduction of new functional groups.

Potential Reactions of Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole

Given the general reactivity of dihydroisoxazoles, Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole could potentially undergo similar transformations:

  • Ring-Opening : Acidic conditions could lead to the opening of the ring, forming a β-hydroxy ketone or aldehyde.

  • Hydrogenation : Catalytic hydrogenation might reduce the nitro group to an amine or remove it entirely, depending on the catalyst and conditions.

  • Substitution : The nitro group could be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Data Tables

While specific data on Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is not available, related compounds provide insight into potential reactivity:

CompoundReaction ConditionsProduct
5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole[3 + 2] Cycloaddition with benzonitrile N-oxide and 3-nitroprop-1-ene5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole
3-(Ethoxycarbonyl)-5-fluoro-4-phenyl-4,5-dihydroisoxazole 2-oxideGeneral procedure A using ethyl nitroacetate and TiCl43-(Ethoxycarbonyl)-5-fluoro-4-phenyl-4,5-dihydroisoxazole 2-oxide

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Data for Dihydroisoxazole Derivatives
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR)
Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl- 4-CH₃, 3-(4-NO₂C₆H₄), 5-C₆H₅ Data not provided N/A Expected NO₂ IR: ~1520, 1350 cm⁻¹ (asym/sym stretch)
3-Mesityl-4-(2-hydroxyphenyl)-5-phenyl- (10a) 3-Mesityl, 4-(2-HOC₆H₄) 140–141 18 δ (DMSO-d₆): 9.52 ppm (s, -OH)
3-Mesityl-4-(4-hydroxyphenyl)-5-phenyl- (12a) 3-Mesityl, 4-(4-HOC₆H₄) 176–177 24 IR: 3360 cm⁻¹ (broad, -OH)
3-Mesyl-4-(3-methoxyphenyl)-5-phenyl- (14a) 3-Mesyl, 4-(3-CH₃OC₆H₄) 137–138 33 δ (DMSO-d₆): 3.65 ppm (s, -OCH₃)

Key Observations :

  • Nitro vs. This may explain differences in solubility and crystallinity .
  • Melting Points : Hydroxy-substituted derivatives (e.g., 12a) exhibit higher melting points due to intermolecular hydrogen bonding, whereas methoxy or mesyl groups reduce intermolecular forces .

Stereochemical and Conformational Analysis

  • Trans vs. Cis Configuration : The trans configuration in the target compound likely reduces steric hindrance between the 4-methyl and 5-phenyl groups compared to cis analogues, favoring planar or near-planar conformations. This is consistent with crystallographic data for isostructural dihydroisoxazoles, where substituent orientation influences molecular packing in triclinic (P 1) systems .
  • Ring Puckering : The dihydroisoxazole ring adopts a puckered conformation, as described by Cremer and Pople coordinates. Substituents like nitro or mesyl groups may distort the ring geometry, affecting reactivity in enzymatic ring-opening reactions .
Biocatalytic Ring-Opening Reactions
  • Enzymatic Activity : The target compound’s nitro group may enhance electrophilicity, facilitating nucleophilic attack in enzymatic N–O bond cleavage. For example, 5-phenyl-4,5-dihydroisoxazole derivatives undergo asymmetric ring-opening with aldoxime dehydratase Oxd-B to yield chiral β-hydroxy nitriles (≥99% ee) .
  • Reductant Effects : Sodium dithionite (Na₂S₂O₅) enhances enzyme activity 1.9–6.0-fold in such reactions, suggesting a ferrous-heme-dependent mechanism .

Preparation Methods

One-Pot Chlorination and Cyclization Method

A highly efficient and industrially viable method involves a one-pot reaction where the oxime precursor undergoes chlorination followed by cyclization in the same reactor without isolating unstable intermediates.

Key steps:

  • Dissolve the oxime precursor (e.g., 4-nitrobenzoyl aldoxime) in a halogenated hydrocarbon solvent such as methylene dichloride or chloroform.
  • Pass chlorine gas at room temperature to chlorinate the oxime, forming a chlorinated intermediate.
  • Remove excess chlorine by nitrogen purging.
  • Introduce ethylene gas and an acid-binding agent (e.g., triethylamine) slowly to promote ring closure forming the dihydroisoxazole.
  • After completion, wash, dry, and precipitate the product.

Reaction conditions and parameters:

Parameter Typical Range/Value
Solvent Methylene dichloride, chloroform, or similar halohydrocarbons
Chlorine to oxime molar ratio 1.0 to 1.5 : 1
Chlorination time 1 to 1.5 hours
Nitrogen purging time 1 to 9 hours
Acid binding agent (e.g., triethylamine) molar ratio 1 to 3 : 1
Ethylene pressure 6 to 30 bar
Ethylene reaction time 8 to 18 hours
Temperature Room temperature (20–25 °C)

Advantages:

  • Avoids isolation of explosive chlorinated intermediates.
  • High yield (>85%, often >90%).
  • Mild reaction conditions and normal pressure equipment.
  • Low production cost and reduced waste generation.

Example (adapted from related nitrophenyl derivatives):

Step Reagents/Conditions Outcome
Oxime chlorination 4-nitrobenzoyl aldoxime + Cl2 in CH2Cl2, room temp, 1.5 h Formation of chlorinated intermediate
Nitrogen purge N2 gas, 3 h Removal of excess chlorine
Cyclization Ethylene gas + triethylamine, 10 bar, 10 h Formation of trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole
Workup Washing, drying, precipitation Isolated product with >90% yield

Alternative Multi-Step Synthesis via Suzuki Coupling and Hydrogenation

For derivatives with aryl substitutions such as phenyl and nitrophenyl groups, Suzuki coupling reactions have been employed to install aryl groups on proline or related intermediates, followed by hydrogenation to achieve the trans-diastereomer.

Key steps:

  • Prepare a vinyl triflate intermediate from a protected hydroxyproline derivative.
  • Perform Suzuki coupling with aryl boronic acids (e.g., 4-nitrophenylboronic acid, phenylboronic acid) to introduce the aryl substituents.
  • Catalytic hydrogenation (e.g., using Wilkinson’s catalyst) to reduce the olefin and set the trans stereochemistry.
  • Subsequent functional group transformations to form the dihydroisoxazole ring.

This method is more complex but allows precise control over stereochemistry and substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Features Yield (%) Advantages Limitations
One-pot chlorination + cyclization Single reactor, mild conditions, halohydrocarbon solvent, triethylamine base 85–90+ High yield, safe, cost-effective Requires handling chlorine gas
Suzuki coupling + hydrogenation Multi-step, uses vinyl triflate and aryl boronic acids, catalytic hydrogenation Variable (good) Precise stereochemical control More complex, longer synthesis

Research Findings and Notes

  • The one-pot method avoids the isolation of explosive chlorinated intermediates, improving safety and scalability.
  • The choice of solvent and acid-binding agent significantly affects yield and purity.
  • Ethylene pressure and reaction time are critical for complete cyclization.
  • Homogeneous hydrogenation with Wilkinson’s catalyst is effective for trans-selective reduction in aryl-substituted intermediates.
  • The methods have been validated in industrial patents and peer-reviewed publications, demonstrating reproducibility and efficiency.

Q & A

Basic Research Questions

Q. What are the optimal enzymatic methods for enantioselective synthesis of β-hydroxy nitriles from dihydroisoxazoles?

  • Methodology : Use aldoxime dehydratase Oxd-B from Bacillus sp. under reductive conditions (1 mM Na₂S₂O₅) in 100 mM KPB buffer (pH 6.0) at 30°C. Reductants enhance enzyme activity by 1.9–6.0× while maintaining ≥99% enantiomeric excess (ee). Static reaction conditions (no agitation) improve yields (e.g., 42% yield, 99% ee in preparative-scale reactions) .
  • Key Data :

ParameterOptimal Value
pH6.0
Temp.30°C
ReductantNa₂S₂O₅ (1 mM)

Q. How can regioselective synthesis of dihydroisoxazoles be achieved via [3+2] cycloaddition?

  • Methodology : React benzonitrile N-oxide with nitroalkenes (e.g., 3-nitroprop-1-ene) under controlled conditions. X-ray crystallography and DFT calculations (M06-2X/6-31G(d) level) confirm regiochemistry and transition-state geometries .

Q. What spectroscopic techniques are used to characterize dihydroisoxazole derivatives?

  • Methodology : Employ 13^{13}C NMR (e.g., δ 165.6 ppm for carbonyl groups) and FT-IR (e.g., C=N stretching at ~1600 cm⁻¹). Chiral HPLC monitors enantiopurity (e.g., 99% ee achieved using Chiralpak AD-H columns) .

Advanced Research Questions

Q. How do pH and enzyme mutations affect catalytic efficiency in dihydroisoxazole ring-opening?

  • Methodology :

  • pH Effects : Oxd-B operates optimally at pH 6.0–8.0 (36% yield, ≥99% ee). Above pH 8.0, spontaneous racemization reduces ee .
  • Mutagenesis : H282A mutants (proximal histidine) lose activity, while T202A and H306A retain 20% and 5% activity, respectively. Mutations do not alter enantioselectivity, suggesting cooperative residue control in the Heme pocket .
    • Data Contradiction : Static vs. agitated reactions show 5× yield differences, highlighting mass transfer limitations .

Q. What computational methods resolve dihydroisoxazole ring puckering and conformational dynamics?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For 5-membered rings, amplitude (qq) and phase (φφ) parameters derived from X-ray data model pseudorotation pathways. DFT optimizations (e.g., M06-2X) validate transition states .

Q. How are diastereomeric mixtures resolved during dihydroisoxazole synthesis?

  • Methodology : Use crystallization or chiral chromatography. For example, diastereomers 4a/4b (7:3 ratio) are separated via ethanol recrystallization, achieving >90% purity. Chiral HPLC with polysaccharide columns (e.g., Chiralcel OD-H) resolves enantiomers .

Q. What strategies address low enzymatic turnover in large-scale β-hydroxy nitrile production?

  • Methodology : Scale-up reactions (e.g., 50 mL, 5 mmol substrate) using 500 U Oxd-B and slow agitation. Post-reaction alkaline treatment (2% NaOH in MeOH) converts residual substrate to product (95% yield, 94% ee) .

Data Contradiction Analysis

  • Issue : Spontaneous racemization at pH >8.0 vs. enzymatic control at pH 6.0–8.0.

    • Resolution : Maintain pH ≤8.0 to avoid non-enzymatic background reactions. Use Tris-HCl buffer for pH 7.0–9.0 experiments but monitor ee via chiral HPLC .
  • Issue : Agitation reduces yields in enzymatic reactions.

    • Resolution : Optimize mass transfer via slow stirring (e.g., 50 rpm) or fed-batch substrate addition to balance enzyme stability and mixing .

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